![molecular formula C15H19N5O2 B2785151 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2097909-19-6](/img/structure/B2785151.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis
Palladium(II) complexes involving pyridyl imine ligands, including those related to the queried compound, have shown effectiveness as catalysts for the methoxycarbonylation of olefins. These reactions produce linear and branched esters, indicating potential applications in industrial organic synthesis and polymer chemistry (Zulu et al., 2020).
Organic Synthesis
The compound has relevance in organic synthesis, particularly in the synthesis of styrene via oxidative hydrophenylation of ethylene. A specific catalyst, featuring a triazole ring similar to the queried compound, has been utilized for this purpose, demonstrating the potential of such compounds in facilitating complex organic reactions (Jia et al., 2017).
Material Science and Polymer Chemistry
In material science, derivatized bis(pyrrol-2-yl) arylenes, which include structural motifs similar to the queried compound, have been synthesized and studied for their electrochemical properties. These materials, due to their low oxidation potentials, exhibit stability in their conducting forms, suggesting their utility in developing new conducting polymers (Sotzing et al., 1996).
Molecular Structure Analysis
The structural features of compounds containing pyridin-3-yl and triazol motifs have been extensively studied using experimental and theoretical methods. Such studies offer insights into the molecular electrostatic potential, frontier molecular orbitals, and crystal structure interactions, which are crucial for understanding the chemical behavior and designing new compounds with desired properties (Gumus et al., 2018).
Biological Activities
1H-1,2,4-Triazole derivatives containing the pyridine unit have been synthesized and screened for their antibacterial and plant growth regulatory activities. This highlights the broader implications of such compounds in agrochemical and pharmaceutical applications (Liu et al., 2007).
Propiedades
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-11-13-9-20(18-17-13)14-4-6-19(10-14)15(21)7-12-3-2-5-16-8-12/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZPGSANEZEWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


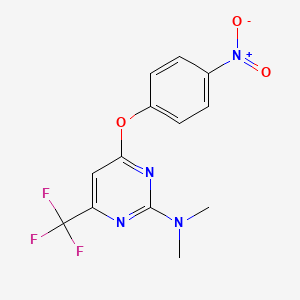
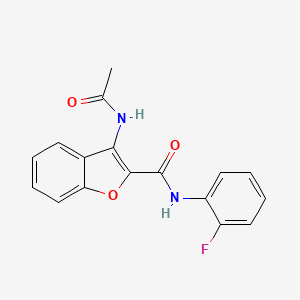
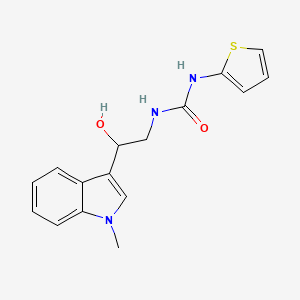
![6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2785076.png)
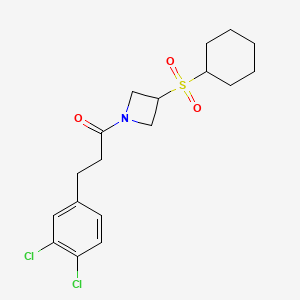


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)

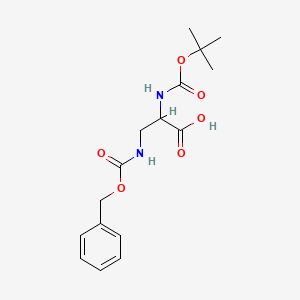
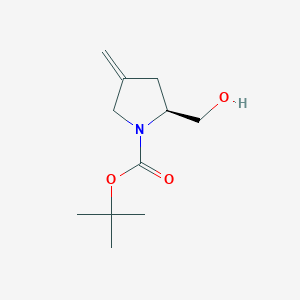
![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)